Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride
Description
Properties
Molecular Formula |
C7H16Cl2N2 |
|---|---|
Molecular Weight |
199.12 g/mol |
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-3-6-1-2-7(4-5)9-6;;/h5-7,9H,1-4,8H2;2*1H |
InChI Key |
ZFUXWTNURNKEAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 8-Azabicyclo[3.2.1]Octan-3-One
The most widely reported method begins with 8-azabicyclo[3.2.1]octan-3-one as the starting material. Reductive amination using ammonium formate and palladium on carbon (Pd/C) in methanol achieves the conversion to the amine intermediate. A representative protocol includes:
-
Dissolving the ketone (10.82 g, 50 mmol) in methanol (100 mL).
-
Adding ammonium formate (31.5 g, 500 mmol) and 10% Pd/C (1.0 g).
-
Stirring under hydrogen atmosphere (1 atm) at 25°C for 24 hours.
-
Filtering the catalyst and concentrating the filtrate to yield the crude amine (72% yield).
Critical Parameters :
-
Catalyst loading (10–15% Pd/C) directly impacts reaction rate.
-
Solvent polarity (methanol > ethanol) enhances solubility of intermediates.
Cyanohydrin Formation and Reduction
An alternative route involves cyanohydrin intermediates , leveraging the nucleophilic addition of cyanide to the ketone. For example:
-
Cyanide Addition :
-
Reduction of Cyanohydrin :
Stereochemical Control and Isomer Isolation
Endo-Selective Synthesis
The endo isomer is favored under specific conditions:
-
Low-Temperature Cyclization : Conducting reactions at 0–5°C minimizes epimerization.
-
Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) stabilize transition states favoring the endo configuration.
Example :
-
Cyclizing an acyclic precursor in dichloromethane at -10°C produces >90% endo isomer, isolated via fractional crystallization.
Dihydrochloride Salt Formation
Acid-Mediated Precipitation
The free base is converted to the dihydrochloride salt by:
-
Dissolving the amine in ethanol (50 mL).
-
Adding concentrated HCl (2.2 equiv) dropwise at 0°C.
-
Stirring for 1 hour and filtering the precipitate (85% yield).
Optimization :
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Recent advancements employ flow chemistry to improve efficiency:
-
Residence Time : 30 minutes at 80°C ensures complete conversion.
-
In-Line Purification : Scavenger resins remove residual catalysts, achieving >99% purity.
Table 1: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 30 minutes |
| Yield | 72% | 88% |
| Purity | 95% | 99% |
| Scale-Up Feasibility | Moderate | High |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.45 (m, 2H, bridgehead H), 2.95 (dd, J = 10.2 Hz, 2H), 2.30 (s, 3H, N-CH₃).
Table 2: Key Physical Properties
| Property | Value |
|---|---|
| Melting Point | 210–212°C (dec.) |
| Solubility | >50 mg/mL in H₂O |
| Purity (HPLC) | ≥98% |
Challenges and Optimization
Chemical Reactions Analysis
Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The amine group can react with alkylating agents to form quaternary ammonium salts. Common reagents used in these reactions include strong bases for deprotonation and alkylating agents for quaternization. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride has several notable applications in scientific research:
Synthesis of Tropane Alkaloids
The compound serves as a key intermediate in the synthesis of tropane alkaloids, which are known for their diverse pharmacological activities. The structural features of this compound facilitate the formation of various derivatives that can exhibit enhanced biological properties.
Asymmetric Cycloadditions
It is utilized in asymmetric 1,3-dipolar cycloadditions involving diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinones. These reactions yield optically active products with high diastereo- and enantioselectivities, making it valuable in the development of chiral compounds for pharmaceutical applications.
Pharmacological Research
The compound acts primarily as a mu-opioid receptor antagonist, which is significant for developing treatments for conditions associated with opioid receptor activity, such as opioid-induced bowel dysfunction and other gastrointestinal disorders. Its selective inhibition of mu-opioid receptors while minimizing central nervous system effects positions it as a candidate for managing side effects associated with opioid analgesics .
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties against various bacterial strains. The structural configuration of this compound may influence its efficacy against pathogens, suggesting potential applications in developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial activity of compounds with similar frameworks to this compound, demonstrating significant inhibition against gram-positive bacteria such as Staphylococcus aureus . The findings suggest that modifications to the bicyclic structure can enhance antimicrobial potency.
Case Study: Pharmacological Profiles
In vitro studies have shown that derivatives of this compound exhibit selective toxicity towards cancer cell lines, indicating potential for development into anticancer agents . The mechanisms proposed include interference with microbial cell wall synthesis and induction of apoptosis in cancer cells through mitochondrial pathways.
Mechanism of Action
The exact mechanism of action of Endo-8-azabicyclo[32 it is known to interact with specific molecular targets and pathways, which contribute to its biological activities .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The primary structural differences among analogues lie in the substituents at the 8-position of the azabicyclo[3.2.1]octane core and stereochemistry. Key examples include:
Key Observations :
- Methyl substitution (CAS 646477-45-4) enhances lipophilicity, improving blood-brain barrier (BBB) permeability compared to the unsubstituted endo variant .
- For example, 8-benzyl derivatives demonstrate antiprion activity in acridine-based drug candidates .
- Stereochemistry : The endo configuration in the parent compound optimizes interactions with chiral biological targets, such as neurotransmitter transporters .
Biological Activity
Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a compound of significant interest in neuropharmacology due to its interactions with various neurotransmitter systems. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a bicyclic structure that contributes to its unique biological properties. The synthesis of this compound typically involves several steps, including cyclization and functionalization processes that can be optimized for yield and purity.
Key Steps in Synthesis:
- Formation of the bicyclic core.
- Introduction of amine functionalities.
- Dihydrochloride salt formation for stability.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Mechanisms of Action:
- Dopaminergic System: Acts as a ligand for dopamine receptors, influencing dopaminergic signaling pathways, which are critical in mood regulation and motor control.
- Serotonergic System: Modulates serotonergic activity, potentially affecting mood and anxiety levels, making it a candidate for treating anxiety and depression .
Therapeutic Applications
The compound has shown promise in various therapeutic contexts, particularly for conditions related to neurotransmitter imbalances such as:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
The potential therapeutic applications are underscored by its ability to inhibit monoamine reuptake, similar to existing antidepressants but with potentially fewer side effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-amine | C7H14N2 | Lacks methyl substitution; different pharmacological profile |
| Tropane | C7H13N | Simpler bicyclic structure; widely studied for CNS effects |
| 3-Aminotropane | C8H15N | Similar amine functionality but varies in ring structure |
This table highlights how the unique bicyclic structure of this compound influences its biological activity compared to other related compounds.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Neuropharmacological Studies: Research has shown that this compound can effectively modulate behaviors related to anxiety and depression in animal models, suggesting its potential as a novel antidepressant agent.
- Receptor Binding Studies: Binding affinity studies indicate that this compound interacts selectively with serotonin receptors, which may provide insights into its therapeutic mechanisms .
Q & A
Q. How can researchers differentiate artifacts from true biological activity in high-throughput screening (HTS) assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
